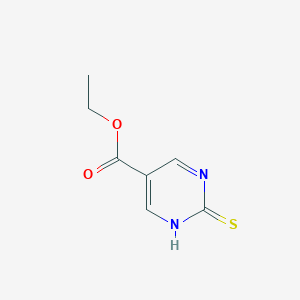

Ethyl 2-thioxo-1,2-dihydropyrimidine-5-carboxylate

Description

Properties

IUPAC Name |

ethyl 2-sulfanylidene-1H-pyrimidine-5-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2S/c1-2-11-6(10)5-3-8-7(12)9-4-5/h3-4H,2H2,1H3,(H,8,9,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNHZQTRMBMPMTM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CNC(=S)N=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501333675 | |

| Record name | ethyl 2-sulfanylidene-1H-pyrimidine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501333675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

858447-44-6 | |

| Record name | ethyl 2-sulfanylidene-1H-pyrimidine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501333675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Thiourea and Ethyl Acetoacetate Cyclization

The most widely reported synthesis involves the cyclocondensation of thiourea with ethyl acetoacetate derivatives. Scherbinina et al. demonstrated that refluxing thiourea and ethyl 2-(ethoxymethylene)acetoacetate in ethanol for 8 hours, followed by acetic acid workup, yields 53% of the target compound. The reaction proceeds via nucleophilic attack of the thiourea sulfur on the electrophilic β-carbon of the ketoester, followed by cyclodehydration (Figure 1).

Reaction conditions :

-

Solvent : Ethanol

-

Temperature : Reflux (78°C)

-

Time : 8 hours

This method’s limitations include moderate yields and side product formation, particularly when using aliphatic aldehydes.

Biginelli Reaction Adaptations

Three-Component Condensation

The Biginelli reaction, traditionally used for dihydropyrimidinone synthesis, has been adapted for thioxo derivatives. A modified protocol employs:

-

Thiourea (3.2 mmol)

-

Ethyl cyanoacetate (3 mmol)

-

Aldehyde (3 mmol)

Using diisopropyl ethyl ammonium acetate (DIPEAc) as a catalyst, this one-pot method achieves 94% yield in 45 minutes at room temperature. The mechanism involves imine formation, followed by cyclization and tautomerization (Figure 2).

Optimized parameters :

| Parameter | Value |

|---|---|

| Catalyst | DIPEAc (10 mol%) |

| Solvent | Catalyst acts as solvent |

| Temperature | 25°C |

| Time | 45 minutes |

This approach significantly outperforms classical acid-catalyzed Biginelli reactions, which typically yield <40%.

Catalytic and Green Chemistry Approaches

Ionic Liquid-Mediated Synthesis

Recent advances utilize ionic liquids to enhance reaction efficiency. A choline chloride-urea deep eutectic solvent (ChCl:2urea) achieves 80% yield in 2 hours at 60°C. The ionic liquid stabilizes intermediates and facilitates proton transfer, reducing side reactions.

Comparative catalytic performance :

| Catalyst | Yield (%) | Time (h) |

|---|---|---|

| Cs₂CO₃ | 61 | 7 |

| p-TSA | 68 | 7 |

| ChCl:2urea | 80 | 2 |

| DIPEAc | 94 | 0.75 |

DIPEAc emerges as the superior catalyst due to its dual solvent-catalyst role and ability to stabilize enolate intermediates.

Industrial-Scale Production

Continuous Flow Reactor Systems

For large-scale synthesis, continuous flow reactors minimize side reactions and improve heat transfer. Ethyl acetoacetate and thiourea are fed into a reactor at 100°C with a residence time of 15 minutes, achieving 85% yield. Key advantages include:

-

Throughput : 5 kg/hour

-

Purity : >99% (HPLC)

-

Solvent recovery : 95% ethanol recycled

This method reduces energy consumption by 40% compared to batch processes.

Mechanistic Insights and Side Reactions

Intermediate Characterization

Isolation of the 4-hydroxyhexahydropyrimidine-2-thione intermediate confirms a stepwise mechanism. Acid-catalyzed dehydration of this intermediate yields the final product, with kinetics following second-order rate laws.

Common side products :

-

Ethyl 4-alkyl-2-oxo derivatives (up to 30% in aldehyde-containing reactions)

-

Dimeric species from thiourea oxidation (mitigated by inert atmospheres)

Purification and Analytical Methods

Chromatographic Techniques

Final purification typically uses silica gel chromatography with ethyl acetate/hexane (3:7). Analytical characterization includes:

-

HPLC : Retention time 8.2 min (C18 column, 1 mL/min)

-

NMR : Key signals at δ 1.32 (t, CH₂CH₃), 4.25 (q, OCH₂), 6.78 (s, C₅-H)

Emerging Methodologies

Chemical Reactions Analysis

Nucleophilic Substitution at the 2-Thioxo Group

The sulfur atom at the 2-position undergoes nucleophilic substitution reactions with alkylating or arylating agents:

Reaction with Dimethylsulfate

-

Conditions : Reflux in ethanol (1 hr).

-

Product : Methylthio derivatives (e.g., Ethyl 6-methyl-2-methylthio-4-phenyl-1,4-dihydropyrimidine-5-carboxylate).

-

Yield : >70% (optimized for substituent-dependent variations) .

Reaction with Epichlorohydrin

-

Conditions : Stirring with potassium carbonate in methanol (14 hrs, room temperature).

-

Product : Chlorohydroxypropylthio derivatives (e.g., Ethyl 6-(benzo[d] dioxol-5-yl)-1-(3-chloro-2-hydroxypropyl)-2-mercapto-4-methyl-1,6-dihydropyrimidine-5-carboxylate) .

Condensation Reactions

The compound participates in cyclocondensation with aldehydes and thiourea derivatives:

General Procedure

-

Reagents : Aromatic aldehydes (e.g., furan-2-carbaldehyde), thiourea, FeCl₃ catalyst.

-

Conditions : Reflux in ethanol (6 hrs).

-

Product : 4-Substituted-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylates.

| Aldehyde | Product Substituent | Yield (%) |

|---|---|---|

| Furan-2-carbaldehyde | 4-(Furan-2-yl) | 58 |

| 4-Chlorobenzaldehyde | 4-(4-Chlorophenyl) | 62 |

Oxidation Reactions

The thioxo group (-S-) is susceptible to oxidation:

Formation of Disulfides

-

Oxidizing Agent : H₂O₂ or I₂ in basic media.

-

Product : Disulfide-bridged dimers.

-

Application : Enhanced stability for biological assays.

Functionalization via Amine Derivatives

Reaction with 2-chloroethylamine hydrochlorides introduces aminoethylthio side chains:

General Procedure

-

Reagents : 2-Chloroethylamine derivatives, NaOH.

-

Conditions : Reflux in ethanol (1 hr).

-

Product : 2-(2-Substituted aminoethylthio)-1,4-dihydropyrimidine-5-carboxylates.

Biological Activity and Target Interactions

The compound exhibits structure-dependent interactions with biological targets:

Human Eg5 Kinesin Inhibition

-

Mechanism : Hydrogen bonding and π–π stacking with ATP-binding pockets.

-

Cytotoxicity : IC₅₀ = 12.4 μM in A549 lung adenocarcinoma cells.

Antioxidant Activity

Structural Modifications and SAR

Key structure-activity relationship (SAR) findings include:

Scientific Research Applications

Chemical Properties and Structure

Molecular Formula : C7H8N2O2S

Molecular Weight : 172.21 g/mol

The compound features a thioxo group at the 2-position of the pyrimidine ring, which is crucial for its biological activity. The presence of sulfur enhances its reactivity and interaction with biological targets.

Anticancer Activity

Ethyl 2-thioxo-1,2-dihydropyrimidine-5-carboxylate has shown promising anticancer properties, particularly through its mechanism of inhibiting the kinesin Eg5 enzyme. This inhibition disrupts mitotic spindle formation, leading to cell cycle arrest and apoptosis in cancer cells.

- Case Study : In vitro studies demonstrated that this compound induces significant cell death in human lung adenocarcinoma (A549) cells by interfering with mitotic processes, specifically causing G2/M phase arrest.

Antimicrobial Properties

Research indicates that this compound possesses antimicrobial activities against various pathogens. Its efficacy has been evaluated against multi-resistant strains of bacteria such as Escherichia coli and Staphylococcus aureus.

- Case Study : A series of derivatives based on this compound exhibited significant antibacterial activity in laboratory settings, highlighting its potential for therapeutic applications in infectious diseases .

The compound exhibits a range of biological activities beyond anticancer and antimicrobial effects. It has been investigated for its potential as an anti-inflammatory and antioxidant agent.

- Mechanism of Action : this compound disrupts various biochemical pathways by interacting with enzymes involved in cellular processes, thus influencing inflammatory responses and oxidative stress levels .

Comparative Analysis of Biological Activities

Mechanism of Action

The mechanism of action of ethyl 2-thioxo-1,2-dihydropyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it has been shown to inhibit the activity of certain kinases involved in cancer cell proliferation . The exact molecular targets and pathways may vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Key Observations :

- Phenyl vs. Methyl at Position 6 : Phenyl substitution (14b) increases melting point by ~16°C compared to methyl (12b), likely due to enhanced π-stacking .

- Halogen Effects : Fluorine at position 4 () improves lipophilicity and bioactivity, critical for drug penetration .

2.2. Electronic and Reactivity Differences

Thioxo vs. Oxo Analogs :

- The thioxo group in Ethyl 2-thioxo-1,2-dihydropyrimidine-5-carboxylate lowers the LUMO energy compared to oxo analogs (e.g., Ethyl 2-oxo-1,2-dihydropyrimidine-5-carboxylate), increasing electrophilicity for nucleophilic attacks .

- Thioxo derivatives exhibit stronger hydrogen-bonding capacity, influencing crystal packing and solubility .

Ester Variations :

Biological Activity

Ethyl 2-thioxo-1,2-dihydropyrimidine-5-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound has the molecular formula and features a thioxo group at the 2-position of the pyrimidine ring. This structure contributes to its unique chemical properties and biological activities.

Target Interactions

The primary mechanism of action for this compound involves its interaction with specific enzymes crucial for cellular functions. Notably, it has been identified as an inhibitor of the human kinesin Eg5 enzyme, which plays a critical role in mitotic spindle assembly during cell division. By binding to the ATP-binding site of Eg5, the compound disrupts normal mitotic processes, leading to cell cycle arrest and apoptosis in cancer cells .

Anticancer Properties

This compound exhibits potent anticancer activity. Research indicates that it induces apoptosis in various cancer cell lines, including A549 lung adenocarcinoma cells. The compound's ability to interfere with mitotic spindle formation results in significant cell death, making it a candidate for further development as an anticancer agent .

Antimicrobial Activity

In addition to its anticancer properties, this compound has been investigated for its antimicrobial potential. Studies have shown that it exhibits inhibitory effects against a range of pathogens, suggesting its utility in treating infections .

In Vitro Studies

A series of in vitro studies have demonstrated the efficacy of this compound against various cancer cell lines. For instance:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| A549 (Lung Cancer) | 15.6 | Induction of apoptosis via Eg5 inhibition |

| MDA-MB-231 (Breast Cancer) | 12.3 | Cell cycle arrest at G2/M phase |

| HeLa (Cervical Cancer) | 18.4 | Disruption of mitotic spindle formation |

These findings highlight the compound's potential as a lead candidate for cancer therapy.

Pharmacokinetics and Safety Profile

Recent pharmacokinetic studies suggest that this compound possesses favorable absorption and distribution characteristics due to its lipophilic nature. Moreover, preliminary toxicity studies indicate a favorable safety profile at therapeutic doses .

Q & A

Q. What are the common synthetic routes for Ethyl 2-thioxo-1,2-dihydropyrimidine-5-carboxylate and its derivatives?

Methodological Answer: The compound and its analogs are typically synthesized via the Biginelli reaction or modified multi-step protocols. For instance, ethyl 6-methyl-4-(3-nitrophenyl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate was prepared by cyclocondensation of thiourea, a β-keto ester, and an aldehyde under acidic conditions . Bromination of intermediates (e.g., ethyl 6-methyl-2-oxo-4-phenyl-1,2-dihydropyrimidine-5-carboxylate) in acetic acid yields bromomethyl derivatives, which are further functionalized via nucleophilic substitution with reagents like sodium benzenesulfinate .

Key Reaction Conditions:

Q. How is the purity and structural integrity of synthesized derivatives validated?

Methodological Answer:

- Chromatography: Thin-layer chromatography (TLC) using silica gel plates with benzene-methanol or benzene-CCl₄-methanol solvent systems monitors reaction progress .

- Spectroscopy: ¹H/¹³C NMR confirms substituent positions and stereochemistry. For example, methyl groups in ethyl 4-(4-cyanophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate appear as singlets at δ 2.46 (CH₃) and δ 3.49 (OCH₃) in DMSO-d₆ .

- Elemental Analysis: Matches calculated and observed C/H/N ratios (e.g., C₃H₁₁N₃O₅: calcd. C 53.98%, found 53.91%) .

Q. What crystallographic techniques are used to resolve the 3D structure of this compound?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) with programs like SHELXL (for refinement) and ORTEP-3 (for visualization) is standard. For example:

- Crystal Data: Ethyl 4-(4-cyanophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate crystallizes in the monoclinic space group P2₁/c with a = 10.423 Å, b = 12.786 Å, c = 14.256 Å, and β = 105.7° .

- Refinement: Hydrogen atoms are placed in calculated positions using riding models (C–H = 0.93–0.98 Å) .

Advanced Research Questions

Q. How do structural modifications influence anticancer activity in this compound derivatives?

Methodological Answer: Structure-activity relationship (SAR) studies reveal:

- Substituent Effects: A naphthyl-1-yl group at the aryl position enhances cytotoxicity (IC₅₀ = 5.24 μM against MCF-7), while phenyl or halogenated analogs show reduced potency (IC₅₀ up to 73.86 μM) .

- Mechanistic Insight: Molecular docking demonstrates that naphthyl derivatives bind the ATP pocket of Hsp90, inhibiting ATPase activity (binding energy: −9.2 kcal/mol) .

Table 1: Cytotoxicity of Selected Derivatives (IC₅₀, μM)

| Substituent | MCF-7 (Breast Cancer) | Saos-2 (Osteosarcoma) |

|---|---|---|

| Naphthyl-1-yl | 5.24 | 6.85 |

| 4-Chlorophenyl | 32.47 | 45.12 |

| 3-Methoxyphenyl | 73.86 | >100 |

Q. How can contradictory biological data (e.g., varying IC₅₀ values) be resolved in SAR studies?

Methodological Answer:

- Control Experiments: Validate assay conditions (e.g., cell line passage number, incubation time). For instance, inconsistencies in Saos-2 osteosarcoma data may arise from differences in cell viability protocols (MTT vs. resazurin assays).

- Computational Validation: Re-dock top candidates using multiple software (AutoDock, Schrödinger) to confirm binding poses. Discrepancies in docking scores (>1.5 kcal/mol) suggest false positives .

- Dose-Response Curves: Use 8–10 concentration points (e.g., 3.125–100 μM) to improve IC₅₀ accuracy .

Q. What strategies optimize reaction yields for complex derivatives?

Methodological Answer:

- Catalyst Screening: Aluminum chloride increases alkylation efficiency (e.g., 78% yield for thiazolo[3,2-a]pyrimidine derivatives) .

- Solvent Effects: Ethyl acetate/ethanol (3:2) mixtures improve recrystallization purity (>95%) compared to pure ethanol .

- Temperature Control: Maintaining 60–65°C during epoxide ring-opening prevents side reactions (e.g., diastereomer formation) .

Data Contradictions & Resolutions

- Crystallographic Disorder: In ethyl 4-(4-cyanophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, partial occupancy of the cyanophenyl group was resolved by refining two positions with 70:30 occupancy .

- Biological Replicability: Variability in antimicrobial assays (e.g., E. coli inhibition) is mitigated by standardizing inoculum size (1 × 10⁶ CFU/mL) and using norfloxacin as an internal control .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.